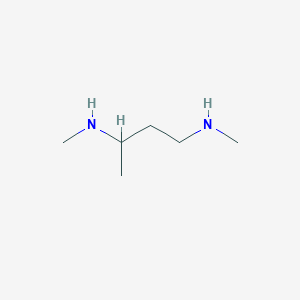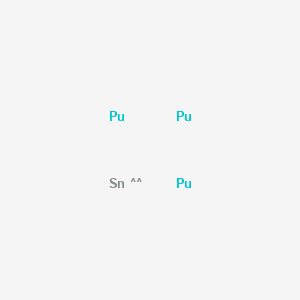
CID 71364135
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 71364135” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The preparation of compound “CID 71364135” involves specific synthetic routes and reaction conditions. The synthesis typically includes the following steps:
Step 1: Initial reaction of starting materials under controlled conditions to form intermediate compounds.
Step 2: Further reactions involving the intermediates to form the desired compound.
Step 3: Purification and isolation of the final product using techniques such as crystallization or chromatography.
Industrial production methods may involve scaling up the laboratory procedures with adjustments to optimize yield and purity.
Analyse Chemischer Reaktionen
Compound “CID 71364135” undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Compound “CID 71364135” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of compound “CID 71364135” involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Compound “CID 71364135” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can be based on factors such as:
Chemical Structure: Differences in the arrangement of atoms and functional groups.
Reactivity: Variations in the types of reactions and conditions required.
Applications: Distinct uses in scientific research or industry.
Some similar compounds include those registered in the PubChem database with comparable properties and applications.
Eigenschaften
Molekularformel |
Pu3Sn |
|---|---|
Molekulargewicht |
850.90 g/mol |
InChI |
InChI=1S/3Pu.Sn |
InChI-Schlüssel |
RRGDZYVZESTBHT-UHFFFAOYSA-N |
Kanonische SMILES |
[Sn].[Pu].[Pu].[Pu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


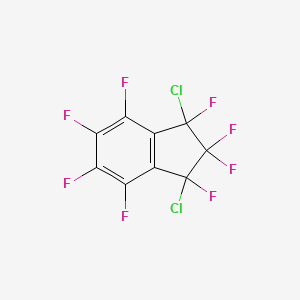
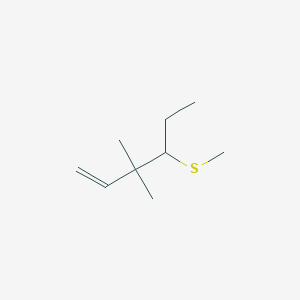
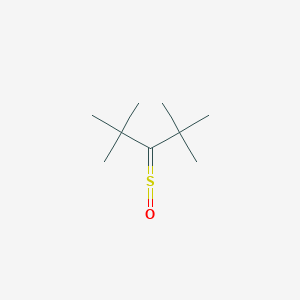

![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)
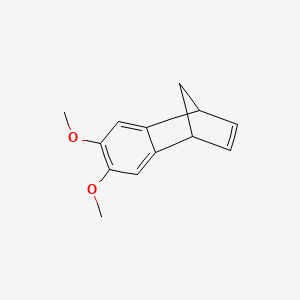
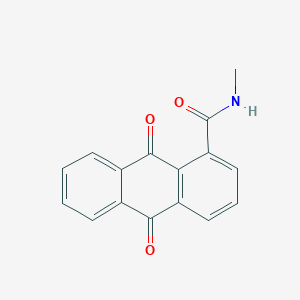


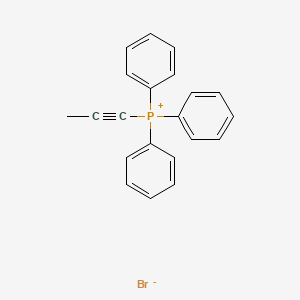
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)
